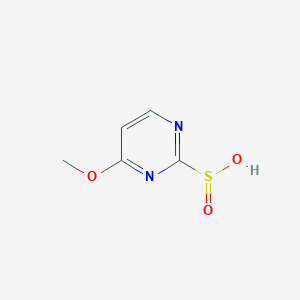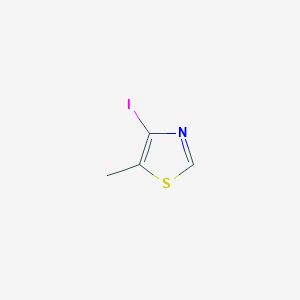
5-Chloro-6-fluoropyridin-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-fluoropyridin-2(1H)-one: is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of both chlorine and fluorine atoms attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridin-2(1H)-one: The synthesis of 5-Chloro-6-fluoropyridin-2(1H)-one can be achieved through the halogenation of pyridin-2(1H)-one. This involves the selective introduction of chlorine and fluorine atoms at the 5 and 6 positions of the pyridine ring, respectively. The reaction typically employs reagents such as chlorine gas and fluorine gas under controlled conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 5-chloro-2(1H)-pyridinone with a fluorinating agent. This reaction is carried out in the presence of a suitable base and solvent to facilitate the substitution process.
Industrial Production Methods: Industrial production of 5-Chloro-6-fluoropyridin-2(1H)-one often involves large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Chloro-6-fluoropyridin-2(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Typical reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-6-fluoropyridin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the development of probes for imaging and diagnostic applications.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is used in the design and synthesis of novel drug candidates.
Industry: In the industrial sector, 5-Chloro-6-fluoropyridin-2(1H)-one is utilized in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-fluoropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic outcomes.
Comparaison Avec Des Composés Similaires
5-Chloro-2(1H)-pyridinone: Lacks the fluorine atom at the 6 position.
6-Fluoro-2(1H)-pyridinone: Lacks the chlorine atom at the 5 position.
5-Bromo-6-fluoropyridin-2(1H)-one: Contains a bromine atom instead of chlorine.
Uniqueness: 5-Chloro-6-fluoropyridin-2(1H)-one is unique due to the simultaneous presence of both chlorine and fluorine atoms on the pyridine ring. This dual halogenation imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent and research tool.
Propriétés
Formule moléculaire |
C5H3ClFNO |
|---|---|
Poids moléculaire |
147.53 g/mol |
Nom IUPAC |
5-chloro-6-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClFNO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |
Clé InChI |
TVLCLUNFMLUDMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC(=C1Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12967591.png)
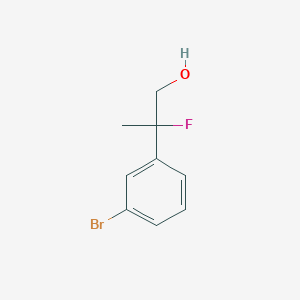

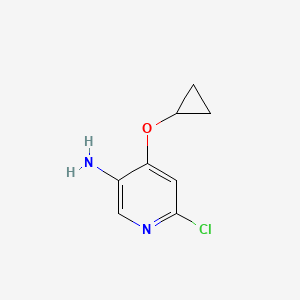

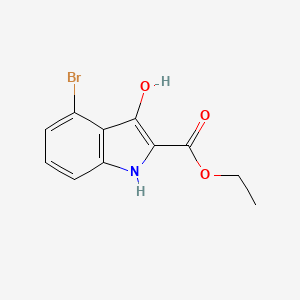
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)


